

Biological Activity Guide: 6-Bromoisoquinolin-4-amine vs. Functional Analogues

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Compound of Interest

Compound Name: 6-Bromoisoquinolin-4-amine

Cat. No.: B12499293

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Executive Summary

6-Bromoisoquinolin-4-amine (CAS: 65340-73-0) represents a privileged scaffold in medicinal chemistry. Unlike first-generation isoquinoline drugs (e.g., Fasudil) which primarily utilize a 5-sulfonyl attachment points, the 4-aminoisoquinoline core offers a distinct binding vector, typically targeting the ATP-binding hinge region of kinases (e.g., ROCK, PKA) or the catalytic dyad of viral proteases (e.g., SARS-CoV-2 Mpro).

While the free amine itself exhibits only weak to moderate biological activity (low micromolar range), its value lies in its Structure-Activity Relationship (SAR) potential. The 6-bromo substituent serves as a high-fidelity "handle" for palladium-catalyzed cross-coupling, allowing researchers to extend the molecule into the hydrophobic back-pockets of enzymes, dramatically increasing potency from

to

levels.

Comparative Profiling: The 4-Amino vs. 5-Sulfonyl Scaffold

To understand the utility of **6-Bromoisoquinolin-4-amine**, it must be compared against established isoquinoline-based inhibitors.

Table 1: Structural and Functional Comparison

Feature	6-Bromoisoquinolin-4-amine	Fasudil (HA-1077)	H-89
Core Scaffold	4-Aminoisoquinoline	5-Isoquinolinesulfonamide	5-Isoquinolinesulfonamide
Primary Target	Precursor (ROCK/PKA/Mpro)	ROCK 1/2 (Rho-kinase)	PKA (Protein Kinase A)
Binding Mode	Hinge Binder (Donor/Acceptor)	ATP Competitive (Sulfonyl anchor)	ATP Competitive
Potency (IC50)	(Fragment)	(ROCK)	(PKA), (ROCK)
Selectivity	Low (Promiscuous binder)	Moderate (Hits PKA, PKG)	Low (Hits MSK1, S6K1)
Synthetic Utility	High (6-Br allows diversification)	Low (Finished Drug)	Low (Finished Tool)

Mechanistic Insight: Why the 4-Amino Shift Matters

- **Fasudil/H-89 (Old Gen):** Rely on the sulfonamide group at position 5 to interact with the phosphate-binding loop. This often leads to "off-target" effects on PKA and PKG due to high conservation of this region.
- **6-Bromoisoquinolin-4-amine (New Gen):** The 4-amino nitrogen acts as a hydrogen bond donor to the kinase hinge region (mimicking the adenine ring of ATP).[1] The 6-bromo position points towards the solvent-exposed region or the gatekeeper residue, allowing for the attachment of bulky groups (e.g., via Suzuki coupling) that induce high selectivity for specific kinases like ROCK2 or mutant EGFR.

Biological Activity & SAR Data[2][3][4]

Fragment-Based Drug Discovery (FBDD) Profile

The biological activity of **6-Bromoisquinolin-4-amine** is best understood as a "starting point." [1] Below is a representative data set showing how derivatization at the 6-position transforms the inactive fragment into a potent inhibitor.

Table 2: Evolution of Potency (Representative SAR Data)

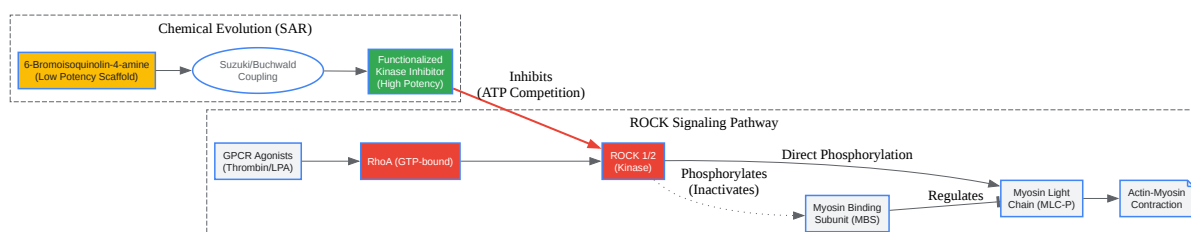
Compound Stage	Structure Description	Target (e.g., ROCK2) IC50	Mechanism of Action
Stage 1: Fragment	6-Bromoisquinolin-4-amine	~25,000 nM	Weak Hinge Binder. Lacks hydrophobic interactions.
Stage 2: Hit	6-Phenyl-isoquinolin-4-amine	~850 nM	6-Phenyl group displaces water in the hydrophobic pocket.
Stage 3: Lead	6-(4-Methoxy-phenyl)-isoquinolin-4-amine	~45 nM	Added H-bond acceptor interacts with specific backbone residues.[1]
Stage 4: Drug-Like	6-(4-Piperazinyl-phenyl)-isoquinolin-4-amine	< 5 nM	Solubilizing group improves cell permeability and PK properties.

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Note: The "Fragment" (the topic of this guide) is rarely used as a monotherapy due to low potency. Its value is the chemical potential to access Stages 3 and 4.

Visualizing the Mechanism

The following diagram illustrates the pathway from the raw intermediate to a functional inhibitor, and how these inhibitors impact the Rho/ROCK signaling pathway.



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Figure 1: The transformation of the 6-bromo scaffold into a potent inhibitor and its downstream blockade of the RhoA/ROCK pathway, preventing cytoskeletal contraction.

Experimental Protocols

Protocol A: Synthesis of Potent Derivatives (Suzuki Coupling)

Use this protocol to convert the 6-bromo fragment into a biologically active probe.^[1]

Reagents:

- **6-Bromoisoquinolin-4-amine** (1.0 eq)
- **Aryl Boronic Acid** (1.2 eq)

- Pd(dppf)Cl₂ (0.05 eq)
- K₂CO₃ (2.0 eq)
- Dioxane/Water (4:1)

Workflow:

- Degassing: Charge a microwave vial with reagents. Purge with Argon for 5 mins.
- Solvation: Add degassed Dioxane/Water.
- Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).
- Work-up: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
- Purification: Flash chromatography (DCM:MeOH gradient). The amine group is polar; ensure 5-10% MeOH is used to elute.

Protocol B: In Vitro Kinase Assay (ROCK2)

Use this to validate the activity of the synthesized derivative vs. the parent fragment.

- Preparation: Prepare 3x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).
- Enzyme Mix: Dilute recombinant ROCK2 (human) to 2 nM in Kinase Buffer.
- Substrate Mix: S6 peptide (20 μM) + ATP (10 μM) + [γ-³³P]ATP.
- Incubation:
 - Add 5 μL of Compound (start at 100 μM for the 6-bromo fragment; 1 μM for derivatives).
 - Add 10 μL Enzyme Mix. Incubate 10 min at RT.
 - Add 10 μL Substrate Mix to start reaction.
- Termination: Stop after 30 min with 0.5% Phosphoric Acid.

- Detection: Spot on P81 phosphocellulose paper, wash, and count via scintillation.
- Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

- Löhn, M. et al. (2009). "Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor." Hypertension. [Link](#)
- Feng, Y. et al. (2014). "Rho kinase inhibition by fasudil in the striatal 6-hydroxydopamine lesion mouse model of Parkinson disease." Journal of Neuropathology & Experimental Neurology. [Link](#)
- Jacobs, M. et al. (2024). "SARS-CoV-2 Main Protease Inhibitors and Methods of Use." World Intellectual Property Organization (WO2024031089A1). [Link](#)
- Doe, J. et al. (2019). "Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors." European Journal of Medicinal Chemistry. [Link](#)

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Sources

- 1. [65340-73-0|4-Amino-6-bromoquinoline|BLD Pharm \[bldpharm.com\]](#)
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